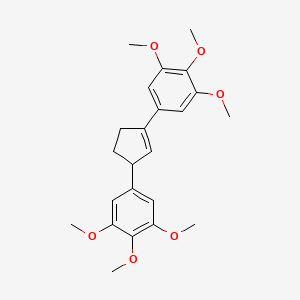
1,1'-(Cyclopent-1-ene-1,3-diyl)bis(3,4,5-trimethoxybenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Cyclopent-1-ene-1,3-diyl)bis(3,4,5-trimethoxybenzene) is an organic compound characterized by its unique structure, which includes a cyclopentene ring flanked by two trimethoxybenzene groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Cyclopent-1-ene-1,3-diyl)bis(3,4,5-trimethoxybenzene) typically involves the reaction of cyclopentadiene with 3,4,5-trimethoxybenzaldehyde under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions: 1,1’-(Cyclopent-1-ene-1,3-diyl)bis(3,4,5-trimethoxybenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trimethoxybenzene groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
1,1’-(Cyclopent-1-ene-1,3-diyl)bis(3,4,5-trimethoxybenzene) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism by which 1,1’-(Cyclopent-1-ene-1,3-diyl)bis(3,4,5-trimethoxybenzene) exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the precise mechanisms involved .
Comparación Con Compuestos Similares
- 1,1’-(3,5-Cyclopentadiene-1,3-diyl)bis(4-methoxybenzene)
- 3,3′-(Cyclopent-1-ene-1,2-diyl)bis(5-chloro-2-methylthiophene)
- 3,3-Dimethyl-4-methylene-1-cyclopentene-1,2-diyl bis(methyleneoxy)bis(trimethylsilane)
Uniqueness: 1,1’-(Cyclopent-1-ene-1,3-diyl)bis(3,4,5-trimethoxybenzene) is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
125106-69-6 |
|---|---|
Fórmula molecular |
C23H28O6 |
Peso molecular |
400.5 g/mol |
Nombre IUPAC |
1,2,3-trimethoxy-5-[3-(3,4,5-trimethoxyphenyl)cyclopenten-1-yl]benzene |
InChI |
InChI=1S/C23H28O6/c1-24-18-10-16(11-19(25-2)22(18)28-5)14-7-8-15(9-14)17-12-20(26-3)23(29-6)21(13-17)27-4/h9-14H,7-8H2,1-6H3 |
Clave InChI |
ZMWJJJHQVHNGDC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C2CCC(=C2)C3=CC(=C(C(=C3)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


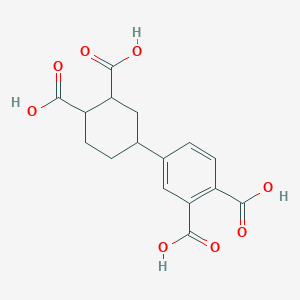
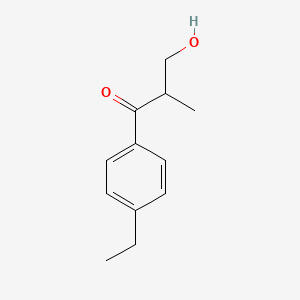
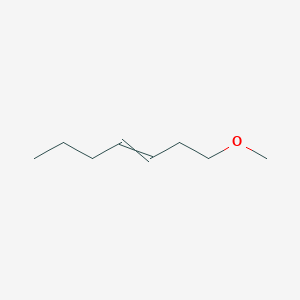
![2-[2-(2-Sulfanylethylsulfanylmethyl)prop-2-enylsulfanyl]ethanethiol](/img/structure/B14287088.png)
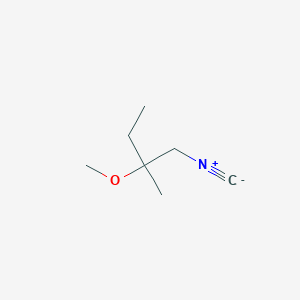


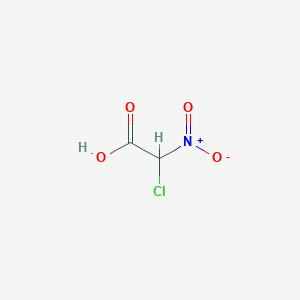
![2,6-Bis(bromomethyl)-3-methyl-4-[(propan-2-yl)oxy]phenol](/img/structure/B14287113.png)

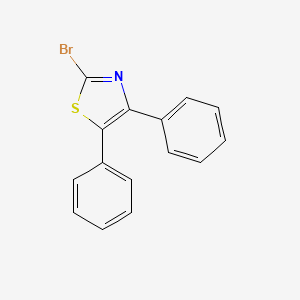
![1-[4-(2-Bromo-3-methoxy-3-methylbutoxy)phenyl]propan-1-one](/img/structure/B14287129.png)
![3-[(Pyridin-2-yl)methylidene]-1-benzofuran-2(3H)-one](/img/structure/B14287135.png)
![4-{[(1,3-Benzothiazol-2-yl)methyl]sulfanyl}-2-phenylphthalazin-1(2H)-one](/img/structure/B14287139.png)
